5-Amino-2-(trifluoromethyl)pentanoic acid
Description
5-Amino-2-(trifluoromethyl)pentanoic acid is a fluorinated amino acid derivative characterized by a pentanoic acid backbone with an amino group (-NH₂) at position 5 and a trifluoromethyl (-CF₃) group at position 2. This compound combines the hydrophobicity and electron-withdrawing properties of the CF₃ group with the zwitterionic nature of amino acids, making it a candidate for drug discovery, enzyme inhibition, and materials science.
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)4(5(11)12)2-1-3-10/h4H,1-3,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZQTIGGNMOFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)C(F)(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-(trifluoromethyl)pentanoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-(trifluoromethyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 5-amino-2-(trifluoromethyl)pentanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features
The table below compares 5-amino-2-(trifluoromethyl)pentanoic acid with structurally related compounds:
Positional Effects on Bioactivity
- Substituent Position: The pharmacological activity of (R)-5-amino-3-(4-chlorophenyl)pentanoic acid (GABAB agonist) contrasts sharply with the inactivity of its positional isomer, (R,S)-5-amino-2-(4-chlorophenyl)pentanoic acid . This underscores the critical role of substituent placement in receptor interaction. For 5-amino-2-(trifluoromethyl)pentanoic acid, the CF₃ group at C2 may sterically hinder or electronically modulate binding compared to CF₃ at C5 (as in ).
Physicochemical Properties
- This contrasts with polar analogs like (S)-2-amino-5,5,5-trifluoropentanoic acid, where CF₃ at C5 may lower logP .
- Synthetic Accessibility: Synthesis often involves coupling reactions (e.g., amide formation in ) or dynamic kinetic resolution (). The tert-butoxycarbonyl (Boc) protection strategy is common for amino group stabilization .
Biological Activity
5-Amino-2-(trifluoromethyl)pentanoic acid, also known by its CAS number 1258652-55-9, is a compound of interest in medicinal chemistry and toxicology. This article explores its biological activity, including its pharmacological potential, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
5-Amino-2-(trifluoromethyl)pentanoic acid is characterized by a trifluoromethyl group attached to a pentanoic acid backbone, which influences its reactivity and interaction with biological systems. The presence of the trifluoromethyl group enhances lipophilicity and may affect the compound's pharmacokinetics and pharmacodynamics.
Pharmacological Potential
Research indicates that compounds with similar structures to 5-amino-2-(trifluoromethyl)pentanoic acid exhibit various biological activities. These include:
- Antimicrobial Properties : Studies have shown that amino acids with trifluoromethyl substitutions can exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial membranes.
- Neuroprotective Effects : Some derivatives have been explored for their potential in neuroprotection, possibly through modulation of neurotransmitter systems.
Toxicity Profile
A significant aspect of 5-amino-2-(trifluoromethyl)pentanoic acid is its toxicity. A case study reported a 35-year-old male who developed severe symptoms after inhaling a related compound, 5-amino-2-(trifluoromethyl)pyridine. The patient experienced methemoglobinemia, hemolytic anemia, and toxic encephalopathy, indicating that compounds in this chemical class can pose serious health risks when exposure occurs through inhalation or skin contact .
Case Study: Occupational Exposure
In a reported case, a laboratory technician was exposed to 5-amino-2-(trifluoromethyl)pyridine during routine work without proper protective equipment. Following exposure, he developed acute symptoms leading to hospitalization. Treatment with methylene blue was effective in reversing methemoglobinemia, highlighting the compound's potential for causing severe toxicological effects in occupational settings .
Summary of Biological Activities
The mechanism by which 5-amino-2-(trifluoromethyl)pentanoic acid exerts its biological effects is not fully elucidated but may involve interactions with cellular targets such as proteins and enzymes. The trifluoromethyl group may enhance binding affinity to certain biological macromolecules, potentially altering metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
